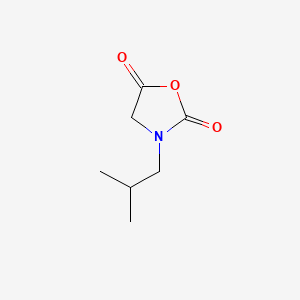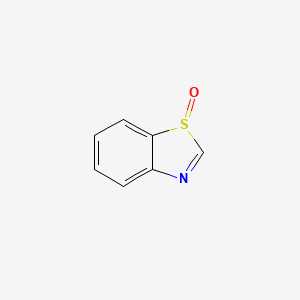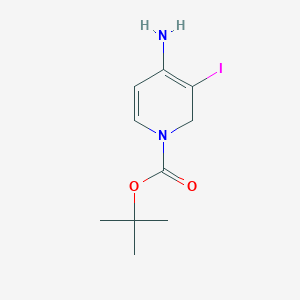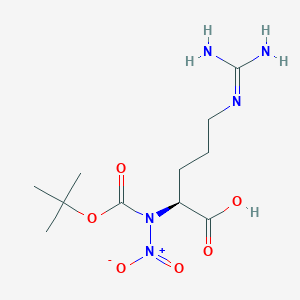
N-Boc-N-nitro-L-arginine
Overview
Description
N-Boc-N-nitro-L-arginine is a derivative of the amino acid arginine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the N-terminus and a nitro group (-NO2) attached to the side chain guanidine nitrogen. This compound is commonly used in peptide synthesis and various research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-nitro-L-arginine typically involves the protection of the amino group of L-arginine with a Boc group, followed by the introduction of a nitro group. The process can be summarized as follows:
Protection of the Amino Group: L-arginine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as potassium carbonate (K2CO3) to form N-Boc-L-arginine.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-Boc-N-nitro-L-arginine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) with a nickel (Ni) or rhodium (Rh) catalyst is commonly used for reduction reactions.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Further oxidized derivatives of this compound.
Reduction: N-Boc-N-amino-L-arginine.
Substitution: Deprotected L-arginine derivatives.
Scientific Research Applications
N-Boc-N-nitro-L-arginine is widely used in scientific research due to its versatility and unique properties. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Nitric Oxide Synthase Inhibition: It acts as an inhibitor of nitric oxide synthase, making it valuable in studies related to nitric oxide signaling and related physiological processes.
Pharmaceutical Research: It is used in the development of new pharmaceuticals, particularly those targeting nitric oxide pathways.
Biological Studies: It is employed in studies investigating the effects of nitric oxide on various biological systems.
Mechanism of Action
N-Boc-N-nitro-L-arginine exerts its effects primarily through the inhibition of nitric oxide synthase (NOS). By inhibiting NOS, it prevents the production of nitric oxide (NO), a key signaling molecule involved in various physiological processes. This inhibition can affect pathways related to vasodilation, neurotransmission, and immune response .
Comparison with Similar Compounds
Similar Compounds
N-nitro-L-arginine: Similar to N-Boc-N-nitro-L-arginine but lacks the Boc protecting group.
N-Boc-L-arginine: Lacks the nitro group, used primarily in peptide synthesis.
N-nitro-L-arginine methyl ester (L-NAME): Another NOS inhibitor, commonly used in research.
Uniqueness
This compound is unique due to the presence of both the Boc protecting group and the nitro group. This dual functionality allows for selective reactions and modifications, making it a valuable tool in synthetic chemistry and biological research .
Properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonyl-nitroamino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5O6/c1-11(2,3)22-10(19)15(16(20)21)7(8(17)18)5-4-6-14-9(12)13/h7H,4-6H2,1-3H3,(H,17,18)(H4,12,13,14)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUQRNAKJBVFDN-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(CCCN=C(N)N)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N([C@@H](CCCN=C(N)N)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


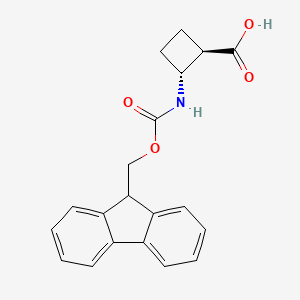
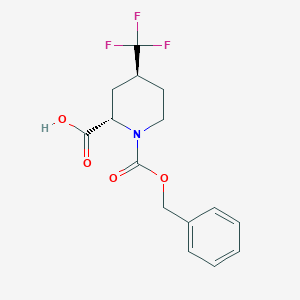
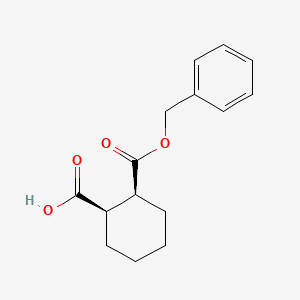


![9-ethyl-3-(2-{4-[2-(9-ethylcarbazol-3-yl)ethenyl]phenyl}ethenyl)carbazole](/img/structure/B8138486.png)
![(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B8138496.png)

![cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylicacid](/img/structure/B8138523.png)
